[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol
Overview
Description
[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a piperidine ring, a common structural motif in many biologically active molecules, and a methanol group, which can influence its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol typically involves the formation of the piperidine ring followed by the introduction of the cyclopropane and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring. Subsequent reactions introduce the cyclopropane and methanol functionalities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperidine ring or other functional groups.
Substitution: The piperidine ring can undergo substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research explores its potential as a drug candidate due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol exerts its effects involves interactions with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, influencing biological pathways. The methanol group can also play a role in these interactions, affecting the compound’s overall activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Fluorobenzyl)piperidin-4-yl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
- [1-(4-Bromobenzyl)piperidin-4-yl]methanol
Uniqueness
[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol is unique due to the presence of the cyclopropane group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-(1-methylcyclopropyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(4-5-11)10(14)12-6-2-9(8-13)3-7-12/h9,13H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBIUPQTOVZEFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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